3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of a pyrazolo[3,4-d]pyrimidine core substituted with methoxy and methylsulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine precursors, followed by the introduction of methoxy and methylsulfonyl groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives may serve as lead compounds for the development of new therapeutic agents.
Industry: Its chemical properties make it suitable for use in materials science, including the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents, such as:
- 3-methoxy-4,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
- 3-methoxy-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
- 3-methoxy-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of methoxy and methylsulfonyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-4,6-bis(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O5S2/c1-17-6-4-5(11-12-6)9-8(19(3,15)16)10-7(4)18(2,13)14/h1-3H3,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIBBJIJIZBZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C(=NC(=N2)S(=O)(=O)C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.